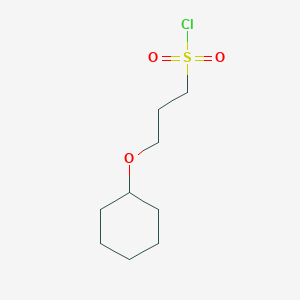
1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring attached to a carboxylic acid group and a thiophene ring. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions or by modifying existing cyclobutane derivatives.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a cyclobutane halide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation Products: Thiophene sulfoxides, thiophene sulfones.
Reduction Products: Cyclobutanol, cyclobutanal.
Substitution Products: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Applications De Recherche Scientifique
1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Material Science: In organic semiconductors, the compound’s electronic properties are influenced by the conjugation of the thiophene ring, which facilitates charge transport.
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds such as 2-(thiophen-3-yl)acetic acid and 3-(thiophen-2-yl)propanoic acid share structural similarities with 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid.
Cyclobutane Derivatives: Compounds like cyclobutane-1,1-dicarboxylic acid and 1-cyclobutylmethanol are structurally related.
Uniqueness: this compound is unique due to the combination of the cyclobutane ring and the thiophene ring, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C11H14O2S |
|---|---|
Poids moléculaire |
210.29 g/mol |
Nom IUPAC |
1-(2-thiophen-3-ylethyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H14O2S/c12-10(13)11(4-1-5-11)6-2-9-3-7-14-8-9/h3,7-8H,1-2,4-6H2,(H,12,13) |
Clé InChI |
WRPDCHXAMXEFAN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CCC2=CSC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(1H-pyrazol-1-yl)phenyl]acetic acid](/img/structure/B13621794.png)
![3-[2-Bromo-1-(2-chlorophenyl)ethoxy]oxolane](/img/structure/B13621806.png)


![3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol](/img/structure/B13621834.png)







